molecular formula C13H18N2O3S B2439776 3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE CAS No. 1448057-09-7

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2439776
CAS No.: 1448057-09-7
M. Wt: 282.36
InChI Key: SLHMLAZRRISWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE is a compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonyl group and the pyrrolidine ring in its structure makes it a versatile scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with a carboxamide derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity. The compound can modulate various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-(phenylsulfonyl)pyrrolidine-2-carboxamide
  • N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-sulfonamide
  • N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-thioamide

Uniqueness

3-(BENZENESULFONYL)-N-ETHYLPYRROLIDINE-1-CARBOXAMIDE is unique due to its specific combination of the sulfonyl group and the pyrrolidine ring. This combination provides a balance of reactivity and stability, making it a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-14-13(16)15-9-8-12(10-15)19(17,18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHMLAZRRISWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.